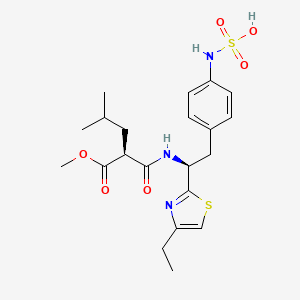![molecular formula C38H56N2S3 B12616266 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine CAS No. 918298-59-6](/img/structure/B12616266.png)
5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina es un compuesto orgánico que pertenece a la clase de tieno[3,4-B]pirazinas. Este compuesto se caracteriza por su estructura única, que incluye dos grupos dodeciltiofeno-2-il unidos a un núcleo de tieno[3,4-B]pirazina.
Métodos De Preparación
La síntesis de 5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina generalmente implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta sintética común incluye los siguientes pasos:
Síntesis de 2-bromo-3-dodeciltiofeno: Este intermedio se prepara mediante la bromación de 3-dodeciltiofeno.
Formación de 5,5'-bistanni-l-tieno[3,2-b]tiofeno: Esto se logra mediante una reacción de estanilación.
Reacción de Acoplamiento: El paso final implica una reacción de acoplamiento de Stille entre 2-bromo-3-dodeciltiofeno y 5,5'-bistanni-l-tieno[3,2-b]tiofeno en condiciones asistidas por microondas.
Análisis De Reacciones Químicas
5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de halogenación o alquilación pueden introducir diferentes sustituyentes en los anillos de tiófano.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el tetrahidrofurano (THF) y el diclorometano (DCM), así como catalizadores como complejos de paladio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina tiene varias aplicaciones de investigación científica:
Electrónica Orgánica: Se utiliza en el desarrollo de transistores de efecto de campo orgánico (OFET) debido a sus propiedades semiconductoras.
Dispositivos Fotovoltaicos: El compuesto se explora para su uso en celdas solares orgánicas debido a su capacidad para absorber la luz y generar portadores de carga.
Sensores: Sus propiedades electrónicas lo hacen adecuado para su uso en sensores químicos para detectar varios analitos.
Ciencia de Materiales: El compuesto se estudia por su potencial en la creación de nuevos materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo por el cual 5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina ejerce sus efectos se relaciona principalmente con su estructura electrónica. El sistema conjugado del compuesto permite un transporte de carga eficiente, lo que lo convierte en un excelente candidato para su uso en dispositivos electrónicos. Los objetivos y vías moleculares involucradas incluyen la interacción del compuesto con electrodos en OFET y la generación de portadores de carga al absorber la luz en dispositivos fotovoltaicos .
Comparación Con Compuestos Similares
Los compuestos similares a 5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina incluyen:
2,5-Bis(3-dodeciltio-fen-2-il)tieno[3,2-b]tiofeno: Este compuesto tiene una estructura similar pero difiere en la posición de los anillos de tiófano.
Poli(2,5-bis(3-dodeciltio-fen-2-il)tieno[3,2-b]tiofeno): Una versión polimérica del compuesto, utilizada en aplicaciones similares.
2,5-Bis(5-(2,3-dihidrotieno[3,4-b][1,4]dioxin-5-il)-3-dodeciltio-fen-2-il)tieno[3,2-b]tiofeno: Este compuesto incluye grupos funcionales adicionales que pueden mejorar sus propiedades electrónicas.
La singularidad de 5,7-Bis(3-dodeciltio-fen-2-YL)tieno[3,4-B]pirazina radica en su estructura electrónica específica y las propiedades resultantes que lo hacen adecuado para aplicaciones electrónicas de alto rendimiento.
Propiedades
Número CAS |
918298-59-6 |
|---|---|
Fórmula molecular |
C38H56N2S3 |
Peso molecular |
637.1 g/mol |
Nombre IUPAC |
5,7-bis(3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine |
InChI |
InChI=1S/C38H56N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29-41-35(31)37-33-34(40-28-27-39-33)38(43-37)36-32(26-30-42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
Clave InChI |
YGDPOCNIMQFPIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(SC=C1)C2=C3C(=C(S2)C4=C(C=CS4)CCCCCCCCCCCC)N=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)

![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)




![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
